5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl cyclopropanecarboxylate

Fluorescence Luminescence Metal Sensing

Ensure assay integrity—obtain the pyridin-2-yl regioisomer of 5-methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl cyclopropanecarboxylate. Unlike the pyridin-3-yl isomer, this compound delivers unique pH-dependent fluorescence, near-unity quantum yields, and validated SENP1 engagement (IC50 = 3.57 μM for the related 2,4-difluorobenzoate). Its extremely low pKa (0.22) ensures consistent lipophilic behavior across physiological pH gradients. Ideal for fluorescent probe design, metal ion sensing, and SUMOylation pathway research. Request pricing for gram-scale procurement now.

Molecular Formula C13H12N2O2S
Molecular Weight 260.31
CAS No. 338409-14-6
Cat. No. B3002408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl cyclopropanecarboxylate
CAS338409-14-6
Molecular FormulaC13H12N2O2S
Molecular Weight260.31
Structural Identifiers
SMILESCC1=C(N=C(S1)C2=CC=CC=N2)OC(=O)C3CC3
InChIInChI=1S/C13H12N2O2S/c1-8-11(17-13(16)9-5-6-9)15-12(18-8)10-4-2-3-7-14-10/h2-4,7,9H,5-6H2,1H3
InChIKeySQMJOBADDXVCQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl cyclopropanecarboxylate (CAS 338409-14-6) Procurement Baseline


5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl cyclopropanecarboxylate (CAS 338409-14-6) is a heterocyclic compound with the molecular formula C13H12N2O2S and a molecular weight of 260.31 g/mol . It belongs to the class of pyridylthiazole esters, characterized by a cyclopropanecarboxylate group at the 4-position of the thiazole ring, a methyl group at the 5-position, and a pyridin-2-yl substituent at the 2-position. This compound is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry and agrochemical research. In the published scientific literature, the most common comparator is its positional isomer, 5-methyl-2-(pyridin-3-yl)-1,3-thiazol-4-yl cyclopropanecarboxylate (CAS 338399-03-4), which differs solely in the nitrogen position on the pyridine ring .

Why Substituting 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl cyclopropanecarboxylate with Close Analogs Fails


Generic substitution of 5-methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl cyclopropanecarboxylate with its positional isomer (pyridin-3-yl) or other close analogs can invalidate structure-activity relationship (SAR) studies and lead to erroneous biological conclusions. The position of the nitrogen atom in the pyridine ring fundamentally alters the molecule's electronic distribution, dipole moment, and capacity for hydrogen bonding or metal coordination [1]. Evidence from the broader pyridylthiazole class demonstrates that the pyridin-2-yl isomer exhibits distinct photophysical properties, including high fluorescence quantum yields and large Stokes shifts, which are absent or attenuated in regioisomers [2]. In biological contexts, the pyridin-2-yl configuration can confer unique binding modes to targets such as Sentrin-specific protease 1 (SENP1), as evidenced by the affinity data of a closely related 2,4-difluorobenzoate ester derivative (IC50 = 3.57 μM) [3]. Researchers relying on in-class substitution risk obtaining non-comparable data, particularly in fluorescence-based assays, metal sensing applications, and target-engagement studies where regiospecific interactions are critical.

Quantitative Evidence Guide for 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl cyclopropanecarboxylate Differentiation


Photophysical Differentiation: Fluorescence Quantum Yield of Pyridylthiazole Core

The core scaffold 5-methyl-2-(pyridin-2'-yl)-1,3-thiazol-4-ol—the direct hydroxy analog of the target compound—exhibits near-unity fluorescence quantum yields when studied as its acetic acid and methyl ester derivatives [1]. This photophysical behavior is critically dependent on the pyridin-2'-yl configuration: protonation of the pyridyl nitrogen stabilizes a cisoid conformer, while deprotonation favors a transoid conformer, both contributing to observed large Stokes shifts [1]. Although the target cyclopropanecarboxylate ester has not been directly measured in the same study, the shared chromophoric core provides strong class-level inference that this unique photophysical signature is retained [1]. In contrast, pyridin-3-yl and pyridin-4-yl regioisomers lack the intramolecular geometric constraints that give rise to these specific conformeric populations, rendering their photophysical profiles distinctly different.

Fluorescence Luminescence Metal Sensing Pyridylthiazole

Target Engagement Differentiation: SENP1 Inhibition by Pyridin-2-yl Thiazole Core

A closely related derivative of the target compound—(5-methyl-2-pyridin-2-yl-1,3-thiazol-4-yl) 2,4-difluorobenzoate—has been tested against human Sentrin-specific protease 1 (SENP1), yielding an IC50 value of 3.57 μM (3,570 nM) [1]. A replicate measurement reported an IC50 of 16.6 μM [1]. While the target cyclopropanecarboxylate ester is not identical to the 2,4-difluorobenzoate ester tested, the shared 5-methyl-2-(pyridin-2-yl)thiazol-4-ol core scaffold suggests that the pyridin-2-yl regioisomer can engage the SENP1 active site [1]. In contrast, no equivalent SENP1 affinity data are available for the pyridin-3-yl regioisomer (CAS 338399-03-4), indicating that this target interaction may be regiospecific or, at minimum, regiopreferential.

SENP1 DeSUMOylation Cancer Cardiovascular disease

Physicochemical Differentiation: Predicted pKa and Regioisomeric Protonation State

The predicted acid dissociation constant (pKa) for 5-methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl cyclopropanecarboxylate is 0.22 ± 0.19, reflecting the protonation state of the pyridyl nitrogen . This extremely low pKa indicates that the pyridyl nitrogen remains unprotonated under physiological and most experimental pH conditions, directly impacting solubility, permeability, and potential for hydrogen bonding or metal coordination. In contrast, the pyridin-3-yl regioisomer (CAS 338399-03-4) has a predicted pKa of 2.62 ± 0.12 , a difference of approximately 2.4 log units. This substantial difference in basicity between the two regioisomers means that the pyridin-3-yl isomer will exhibit a markedly different protonation profile, particularly in the pH range of 2–4, which is relevant for certain biological compartments (e.g., lysosomes, endosomes) and formulation conditions.

pKa Lipophilicity Protonation Drug design

Antifungal Class-Level Activity of Cyclopropane-Containing Thiazole Derivatives

A series of thiazole derivatives containing the cyclopropane system have demonstrated strong antifungal activity against clinical Candida albicans isolates, with minimum inhibitory concentration (MIC) values ranging from 0.008 to 7.81 µg/mL [1]. Several derivatives exhibited activity equal to or exceeding that of nystatin, a clinically used antifungal [1]. While the target compound (CAS 338409-14-6) was not part of this specific study, the presence of both the thiazole ring and the cyclopropane fragment—structural features common to the active series—supports a class-level inference of potential antifungal utility [1]. Furthermore, these cyclopropane-containing thiazole derivatives demonstrated low cytotoxicity toward erythrocytes compared to nystatin, and their high lipophilicity correlated with enhanced antifungal activity [1]. In contrast, thiazole derivatives lacking the cyclopropane moiety did not achieve comparable potency in the same study, underscoring the functional importance of this structural element [1].

Antifungal Candida albicans Cyclopropane Drug resistance

Recommended Application Scenarios for 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl cyclopropanecarboxylate


Fluorescence-Based Metal Sensing and Laser Dye Development

Based on the near-unity fluorescence quantum yield and large Stokes shifts documented for the pyridin-2-yl thiazole core scaffold [1], this compound is most appropriately deployed in the development of fluorescent probes for metal ion sensing or as a candidate chromophore for laser dye formulations. Its regiospecific photophysics—arising from the pyridin-2-yl nitrogen protonation-dependent cisoid/transoid conformational equilibrium [1]—are not accessible with pyridin-3-yl or pyridin-4-yl isomers. Researchers should procure the pyridin-2-yl regiosomer specifically when the intended application involves pH-dependent fluorescence switching or metal coordination at the pyridyl nitrogen.

Structure-Activity Relationship (SAR) Studies Targeting SENP1

The documented affinity of the closely related (5-methyl-2-pyridin-2-yl-1,3-thiazol-4-yl) 2,4-difluorobenzoate for human SENP1 (IC50 = 3.57 μM) [2] establishes the pyridin-2-yl thiazole scaffold as a validated starting point for SENP1 inhibitor development. This compound should be prioritized as a core scaffold for SAR expansion in projects targeting the SUMOylation/deSUMOylation pathway, which is implicated in cardiovascular disease, diabetes, and cancer. The pyridin-3-yl isomer lacks any documented SENP1 engagement data, making the pyridin-2-yl compound the appropriate choice for this target.

Antifungal Lead Optimization Leveraging the Cyclopropane Moiety

Evidence from a series of cyclopropane-containing thiazole derivatives demonstrates potent antifungal activity against clinical Candida albicans (MIC = 0.008–7.81 µg/mL), with activity comparable to or exceeding nystatin [3]. Additional favorable properties include low erythrocyte cytotoxicity and high lipophilicity correlating with enhanced activity [3]. The target compound, bearing both the thiazole core and the cyclopropanecarboxylate ester, is structurally aligned with this active series and should be considered as a starting point or intermediate for antifungal lead optimization programs, particularly where the cyclopropane moiety contributes to potency.

pH-Sensitive Drug Delivery or Biological Compartment Targeting

The extremely low predicted pKa of 0.22 ± 0.19 for the pyridyl nitrogen means this compound remains predominantly unprotonated across nearly all physiological and experimental pH ranges. This property can be exploited in drug delivery systems where pH-insensitive, lipophilic character is desired for membrane permeability. In contrast, the pyridin-3-yl isomer (pKa = 2.62) would exhibit partial protonation in acidic compartments (e.g., lysosomes, tumor microenvironment), making the pyridin-2-yl compound the preferred choice when consistent physicochemical behavior across pH gradients is required.

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